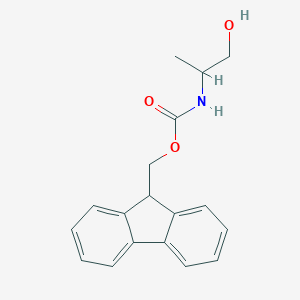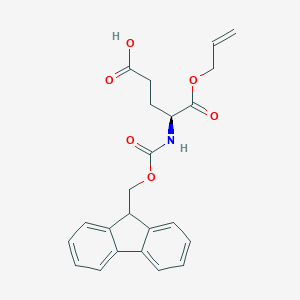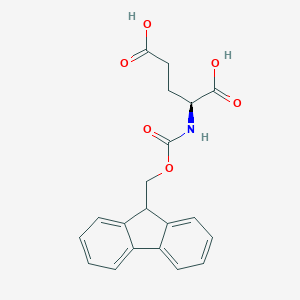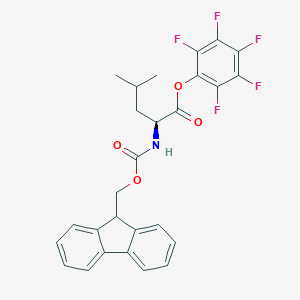
Fmoc-L-alaninol
Übersicht
Beschreibung
Fmoc-L-alaninol, also known as Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis . It has a molecular weight of 297.35 . The IUPAC name is 9H-fluoren-9-ylmethyl (1S)-2-hydroxy-1-methylethylcarbamate .
Synthesis Analysis
This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Molecular Structure Analysis
The this compound molecule contains a total of 43 bond(s). There are 24 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Chemical Reactions Analysis
This compound is used as a building block in the preparation of various peptides. It is a versatile reagent used in Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
This compound has a melting point of 120 °C and a predicted boiling point of 503.9±33.0 °C . It has a predicted density of 1.210±0.06 g/cm3 . It is a white to off-white solid that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored sealed in dry conditions at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties : Fmoc-L-alaninol can be synthesized efficiently and without racemization. It shows distinct solvatochromic properties, indicating substantial interactions with different solvents. This has implications for understanding solvent-solute interactions and the nature of excited-state dipole moments (Lalithamba, Manohara, Siddlingeshwar, & Shivakumaraiah, 2014).
Self-Assembly in Biomaterials : Research on ester-containing self-assembling peptides, like Fmoc-Ala-Lac, shows their capability to form nanostructures and gels in water. This contradicts previous assumptions about the need for β-sheet-like hydrogen bonding in self-assembly, highlighting the potential for designing highly degradable biomaterials for biomedical applications (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).
Amyloid Fibril Formation : Fmoc-modified dipeptides, like Fmoc-β-alanine-histidine, can form amyloid fibrils with β sheets. These fibrils' properties can be altered through metal ion binding, which is significant for designing materials with specific biological roles (Castelletto, Cheng, Greenland, Hamley, & Harris, 2011).
Peptide Synthesis and Structural Analysis : this compound is important in solid-phase peptide synthesis. Its properties influence the secondary structure of peptides, especially in β-sheet conformations. Understanding these influences is crucial for synthesizing biologically active peptides and proteins (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).
Synthesis of Glycoconjugates : this compound serves as a building block in the synthesis of synthetic glycoclusters, which mimic natural carbohydrate ligands. This has applications in the study of carbohydrate binding in glycobiology (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).
Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides, including this compound, are used in the self-assembly of functional materials. Their hydrophobicity and aromaticity facilitate the association of building blocks, making them suitable for applications in cell cultivation, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Enzyme-Driven Dynamic Peptide Libraries : Fmoc-amino acids, such as this compound, are utilized in enzyme-driven dynamic combinatorial libraries to discover self-assembling nanostructures. This approach is crucial for evolving nanomaterials based on aromatic peptide derivatives (Das, Hirsth, & Ulijn, 2009).
Chiral Separations in Liquid Chromatography : this compound plays a role in enantiomeric separations in liquid chromatography, particularly when analyzing amino acids and peptides derivatized with fluorenylmethoxycarbonyl groups (Tang, Żukowski, & Armstrong, 1996).
Wirkmechanismus
- Fmoc-L-alaninol, also known as N-Fmoc-L-alanine, is a versatile reagent used in solid-phase peptide synthesis (SPPS) .
- Its primary target is the amino group of an amine, where the Fmoc group serves as a protecting group .
- The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
- The Fmoc group is base-labile, meaning it can be easily removed by treatment with a base, such as piperidine .
- In SPPS, Fmoc serves as a temporary protecting group for the N-terminus of the peptide. Its removal with piperidine does not disturb the acid-labile linker between the peptide and the resin .
Target of Action
Mode of Action
Safety and Hazards
Fmoc-L-alaninol is classified under the GHS07 hazard class. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
Fmoc-L-alaninol has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . It has also been used in the preparation of triazolopeptides and azapeptides . The future of this compound lies in its potential applications in the field of peptide synthesis and drug delivery .
Biochemische Analyse
Biochemical Properties
Fmoc-L-alaninol interacts with various biomolecules in biochemical reactions. It is commonly used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid labile Boc group . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)





